molecular formula C10H9F3O2 B2857277 4,4,4-Trifluoro-3-phenylbutanoic acid CAS No. 149680-95-5

4,4,4-Trifluoro-3-phenylbutanoic acid

Cat. No.: B2857277
CAS No.: 149680-95-5
M. Wt: 218.175
InChI Key: RYLOHTVBYHZHMN-UHFFFAOYSA-N
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Description

The Significance of Organofluorine Chemistry in Contemporary Research

The carbon-fluorine bond is one of the strongest in organic chemistry, which often leads to increased metabolic stability in drug candidates. wikipedia.orgalfa-chemistry.comacs.org This enhanced stability can prolong the efficacy of a drug by making it more resistant to degradation by enzymes in the body. alfa-chemistry.com Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. mdpi.comnumberanalytics.com This modulation of properties like metabolic stability, binding affinity, and membrane permeability is a key reason why approximately 20% of all pharmaceuticals on the market are organofluorine compounds. tandfonline.comalfa-chemistry.com

Key Effects of Fluorine Incorporation in Molecules:

Property AffectedDescriptionCitation(s)
Metabolic Stability The strong C-F bond increases resistance to enzymatic degradation, prolonging the molecule's active lifetime. tandfonline.comalfa-chemistry.comacs.org
Binding Affinity Fluorine's electronegativity can lead to favorable interactions with protein targets, enhancing binding. tandfonline.com
Lipophilicity The C-F bond is more lipophilic than a C-H bond, which can improve membrane permeability and absorption. benthamscience.comalfa-chemistry.commdpi.com
Acidity (pKa) The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, affecting solubility and protein binding. acs.orgmdpi.com
Conformation Fluorine can influence the three-dimensional shape of a molecule, which is critical for its interaction with biological targets. acs.org

β-Amino Acids as Fundamental Scaffolds in Advanced Organic Synthesis

β-Amino acids are structural isomers of the more common α-amino acids that constitute proteins. In β-amino acids, the amino group is attached to the third carbon (the β-carbon) from the carboxyl group. nih.gov This seemingly small structural change has profound implications for their chemical and biological properties. They serve as crucial building blocks for the synthesis of a wide range of pharmacologically active molecules and peptidomimetics—compounds that mimic the structure and function of natural peptides. hilarispublisher.comsigmaaldrich.com

One of the most significant advantages of incorporating β-amino acids into peptide chains is the resulting increase in resistance to proteolytic degradation. nih.govresearchgate.net Peptides made from or containing β-amino acids, often called β-peptides or α/β-peptides, are not readily recognized by the proteases that typically break down natural peptides, leading to a longer duration of action in a biological system. nih.gov

Furthermore, β-amino acids introduce unique conformational constraints into peptide backbones, allowing for the creation of stable, well-defined secondary structures like helices, turns, and sheets. acs.orgnih.gov This ability to control the three-dimensional shape of a molecule is critical for designing drugs that can bind selectively to specific biological targets, such as protein-protein interfaces, which are often challenging to address with traditional small molecules. acs.orgnih.gov The structural diversity offered by β-amino acids, including the potential for multiple stereoisomers for each side chain, provides immense scope for molecular design. nih.govrsc.org

Overview of Key Research Areas Pertaining to 4,4,4-Trifluoro-3-phenylbutanoic Acid

This compound is a key fluorinated building block primarily utilized in the synthesis of more complex molecules, especially fluorinated β-amino acids and their derivatives. chemscene.comnih.gov Research involving this compound focuses on its application as a precursor in multi-step synthetic pathways that lead to novel compounds with potential therapeutic applications.

A primary area of research is the enantioselective synthesis of β-amino acids. The chirality (the "handedness") of a molecule is often critical to its biological activity. Therefore, developing methods to synthesize specific stereoisomers of trifluoromethyl-containing β-amino acids from this compound is a significant focus. These resulting chiral β-amino acids are then used to build peptides and other complex molecules for evaluation in drug discovery programs. nih.gov

The trifluoromethyl group (CF3) is particularly important in medicinal chemistry. Its incorporation can enhance a drug's potency and bioavailability. nih.gov Consequently, this compound serves as a valuable starting material for introducing the trifluoromethylated β-phenyl scaffold into larger, more complex structures. These structures are investigated for a variety of potential therapeutic uses, leveraging the combined benefits of the β-amino acid backbone (proteolytic stability, conformational control) and the trifluoromethyl group (enhanced metabolic stability and binding). nih.govtandfonline.com

Properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLOHTVBYHZHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149680-95-5
Record name 4,4,4-trifluoro-3-phenylbutanoic acid
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Synthetic Methodologies for 4,4,4 Trifluoro 3 Phenylbutanoic Acid

Historical and Early Preparative Routes for Racemic Synthesis

Early synthetic efforts towards compounds structurally related to 4,4,4-Trifluoro-3-phenylbutanoic acid often relied on established reactions in organic chemistry, which were later adapted for the introduction of the trifluoromethyl group.

Hetero Diels-Alder Cycloaddition Approaches in Racemic β-Amino Acid Synthesis

The hetero-Diels-Alder reaction has been a powerful tool for the construction of six-membered heterocyclic rings, which can serve as precursors to β-amino acids. In the context of racemic β-amino acid synthesis, this cycloaddition typically involves the reaction of a diene with an imine as the dienophile. While specific examples detailing the synthesis of this compound via this route are not extensively documented in early literature, the general strategy would involve a diene reacting with a trifluoromethylated imine derived from benzaldehyde. The resulting cycloadduct could then be subjected to ring-opening and further functional group manipulations to yield the target butanoic acid derivative. The primary advantage of this approach lies in its ability to establish multiple stereocenters in a single step, although controlling stereoselectivity in racemic syntheses can be challenging.

Identification of Methodological Limitations in Conventional Protocols

Conventional methods for the synthesis of fluorinated compounds, including early attempts at producing structures like this compound, were often hampered by several limitations. The use of harsh reagents and reaction conditions was common, leading to low functional group tolerance and the generation of significant waste. For instance, the introduction of the trifluoromethyl group often required the use of aggressive fluorinating agents. Furthermore, many of the classical methods suffered from low yields and a lack of stereocontrol, making the isolation and purification of the desired product a cumbersome process. These limitations spurred the development of more efficient and milder synthetic protocols in subsequent years.

Contemporary Racemic and Substituted this compound Synthesis

More recent synthetic strategies have focused on overcoming the drawbacks of earlier methods. These contemporary routes often employ catalytic systems and atom-economical reactions to afford the target compound and its derivatives in higher yields and under more environmentally benign conditions.

Decarboxylative Mannich-Type Reactions for Fluoroalkyl β-Amino Acids

The decarboxylative Mannich reaction has emerged as a potent method for the synthesis of β-amino ketones and their derivatives. This reaction typically involves the condensation of an imine, a β-keto acid, and a catalyst. In the context of synthesizing precursors to this compound, a key intermediate would be a β-trifluoromethyl-β-amino ketone. A nickel-catalyzed asymmetric decarboxylative Mannich reaction between (Ss)-N-t-butylsulfinyl-3,3,3-trifluoro-acetaldimine and various β-keto acids has been shown to produce β-trifluoromethyl-β-amino ketones in excellent yields and with high diastereoselectivities. beilstein-journals.org While this specific study focuses on asymmetric synthesis, the underlying racemic reaction provides a viable route to the core structure. The subsequent conversion of the ketone functionality to a carboxylic acid would complete the synthesis. This method is advantageous due to its use of readily available starting materials and the formation of a carbon-carbon bond with concomitant decarboxylation.

CatalystImine Componentβ-Keto Acid ComponentYield (%)Diastereoselectivity
Ni-catalyst(Ss)-N-t-butylsulfinyl-3,3,3-trifluoro-acetaldimineVarious β-keto acidsHighExcellent

Table 1: Representative data for Ni-catalyzed decarboxylative Mannich reaction for the synthesis of β-trifluoromethyl-β-amino ketones.

Aza-Michael Addition Protocols for Fluoroalkylated β-Amino Acid Derivatives

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely utilized and atom-economical method for the synthesis of β-amino acid derivatives. For the synthesis of this compound derivatives, this would involve the addition of an amine to a β-trifluoromethyl-β-phenyl substituted acrylate. Research has demonstrated that the aza-Michael reaction with β-fluoroalkylated acrylates can proceed in high yields, often under catalyst- and solvent-free conditions. nih.gov This approach is particularly attractive due to its operational simplicity and green chemistry aspects. The resulting β-amino ester can then be hydrolyzed to the desired carboxylic acid.

AmineMichael AcceptorConditionsYield (%)
Various aminesβ-Fluoroalkylated acrylatesCatalyst- and solvent-freeup to 99%

Table 2: General yields for the aza-Michael addition to β-fluoroalkylated acrylates. nih.gov

Multi-Step Syntheses Employing Key Ketone Intermediates

Multi-step synthetic sequences starting from readily available ketones are a common strategy for accessing complex molecules like this compound. A plausible route would begin with a trifluoromethyl phenyl ketone, such as trifluoroacetophenone. This starting material can be subjected to a variety of carbon-carbon bond-forming reactions to introduce the remaining two carbons of the butanoic acid chain. For example, a Reformatsky reaction with an α-haloacetate, followed by dehydration and subsequent reduction, could yield the saturated carbon backbone. The final step would involve the hydrolysis of the ester to the carboxylic acid. Alternatively, a Wittig-type reaction could be employed to introduce a two-carbon unit, followed by reduction and oxidation to the carboxylic acid. The synthesis of trifluoromethyl ketones themselves has been a subject of extensive research, with methods including the nucleophilic trifluoromethylation of esters. beilstein-journals.org These multi-step approaches offer flexibility in the introduction of various substituents on the phenyl ring and the butanoic acid chain.

Stereoselective Synthesis of this compound and its Enantiomers

The creation of single enantiomers of this compound is crucial for its application in various scientific fields. Researchers have developed several sophisticated strategies to control the stereochemistry during its synthesis.

Diastereoselective Formation of β-Fluoroalkyl β-Amino Acid Derivatives

A notable strategy for achieving stereocontrol in the synthesis of β-fluoroalkyl β-amino acid derivatives involves a diastereoselective approach. One such method is a stereocontrolled reaction that utilizes a remote sulfoxide (B87167) group to direct the formation of a specific stereoisomer. acs.org This process involves the reaction of fluorinated imines with sulfinylated benzyl (B1604629) carbanions, which act as chiral ester enolate equivalents. acs.orgacs.org

The key to this method's success is the high diastereoselectivity achieved in the addition of the benzyllithiums to the fluorinated imines. This selectivity is attributed to a combination of steric and electrostatic factors. acs.org Following the addition reaction, a desulfuration/oxidation sequence yields the desired β-fluoroalkyl β-amino acid derivatives in good yields. acs.org This approach represents a significant advancement in the synthesis of optically pure anti-β-fluoroalkyl β-amino acid derivatives. acs.orgacs.orgnih.gov

Enzymatic Resolution Techniques for Enantiomeric Separation

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the two.

Lipases are a class of enzymes widely used in the kinetic resolution of racemic esters. In the context of this compound, the lipase-catalyzed hydrolysis of its corresponding esters is an effective method for enantiomeric separation. For instance, Amano Lipase PS has been successfully employed for this purpose. mdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. This allows for the separation of the hydrolyzed acid from the unreacted ester, thereby achieving resolution. The presence of the bulky trifluoromethyl group can, however, significantly increase the reaction time. mdpi.com

To overcome the challenge of long reaction times in the enzymatic resolution of sterically hindered esters like ethyl (S)-4,4,4-trifluoro-3-phenylbutanoate, microwave irradiation has been utilized. mdpi.com Microwave assistance can significantly accelerate the enzymatic reaction, allowing it to be completed in a much shorter timeframe. mdpi.comnih.gov In one study, lipase-catalyzed hydrolysis of ethyl 4,4,4-trifluoro-3-phenylbutanoate under microwave irradiation was carried out at 2.45 GHz, leading to the successful separation of the (S)-acid with a high enantiomeric excess of 92%. mdpi.com This demonstrates the synergy between microwave technology and enzymatic catalysis for efficient enantiomeric resolution. nih.gov

Stereoselective Synthesis Methods for this compound Derivatives
MethodKey Reagents/CatalystsKey FeatureOutcome
Diastereoselective FormationFluorinated imines, sulfinylated benzyl carbanionsRemote sulfoxide controlOptically pure anti-β-fluoroalkyl β-amino acid derivatives
Lipase-Catalyzed HydrolysisAmano Lipase PSEnantioselective hydrolysis of estersSeparation of enantiomers
Microwave-Assisted Enzymatic ResolutionAmano Lipase PS, Microwave irradiationEnhanced reaction rateEfficient separation with high enantiomeric excess (92% ee for (S)-acid)
Asymmetric CatalysisChiral organic catalysts (e.g., DHQ-7f), Chiral phase-transfer catalystsCatalytic enantioselective isomerization of imines, Umpolung additionsHighly enantiomerically enriched chiral trifluoromethylated amines and γ-amino acids

Asymmetric Catalysis in the Construction of Trifluoromethylated Chiral Centers

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds. Several catalytic asymmetric methods have been developed for the synthesis of molecules containing trifluoromethylated chiral centers.

One approach involves the highly enantioselective catalytic isomerization of trifluoromethyl imines using a chiral organic catalyst, such as the cinchona alkaloid derivative DHQ-7f. nih.govbrandeis.edu This 1,3-proton shift reaction provides access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivities. nih.gov

Another powerful strategy is the use of chiral phase-transfer catalysts to enable highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This method provides a facile and high-yield route to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids and γ-lactams. nih.gov

Development of Novel Strategies for Optically Pure β-Fluoroalkyl β-Amino Acids

The quest for new and improved methods for synthesizing optically pure β-fluoroalkyl β-amino acids is an active area of research. One innovative strategy involves the palladium-catalyzed asymmetric hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives. dicp.ac.cnacs.org This method provides the corresponding chiral β-fluoroalkyl β-amino acid derivatives in good yields and with excellent enantioselectivities. dicp.ac.cn

Another novel approach is based on the chemical reduction of γ-fluorinated β-enamino esters using a combination of zinc iodide and sodium borohydride (B1222165) in a non-chelated aprotic medium. acs.org The stereochemical outcome of this reduction can be controlled, and high yields with moderate to good diastereoselectivity have been achieved, particularly when using (-)-8-phenylmenthol (B56881) as a chiral auxiliary. acs.org These developing strategies highlight the continuous effort to expand the synthetic toolbox for accessing these valuable fluorinated compounds. acs.orgacs.org

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is the primary site for many chemical transformations of this compound, primarily through nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. chemistrytalk.orgjove.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orgkhanacademy.org For a carboxylic acid like this compound, the hydroxyl group (-OH) is the leaving group.

A prominent example of this pathway is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. wvu.eduathabascau.ca The reaction is reversible, and equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it forms. libretexts.org

The mechanism for the acid-catalyzed esterification of this compound proceeds through several key steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The final ester product is formed upon deprotonation of the carbonyl oxygen. libretexts.org

These reactions allow for the conversion of this compound into various derivatives such as esters, acid chlorides, and anhydrides. libretexts.orglibretexts.org

Amidation Reactions and Boron-Catalyzed Processes

The formation of amides from this compound and an amine is another crucial nucleophilic acyl substitution reaction. While direct reaction requires high temperatures, the process is often facilitated by coupling agents or catalysts. Boron-based catalysts, particularly boronic acids, have emerged as effective mediators for direct amidation. researchgate.netrsc.org

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. The initially proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form a monoacyloxyboron intermediate. rsc.org This intermediate activates the carboxylic acid towards nucleophilic attack by the amine. nih.gov Theoretical calculations suggest that the formation of this acyloxyboronic acid intermediate is kinetically easy but thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. researchgate.netnih.gov The rate-determining step in this process is believed to be the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate that forms after the amine attacks. nih.gov

More recent studies question the simple monoacyloxyboron mechanism, proposing alternative pathways that may involve the formation of dimeric B-X-B motifs (where X can be O or NR). nih.govrsc.org These dimeric structures are thought to activate the carboxylic acid while also coordinating the amine nucleophile for delivery to the carbonyl group. nih.gov

Boron CatalystKey FeaturesReference
Arylboronic acids (e.g., 3,4,5-Trifluorophenylboronic acid)Efficient catalysts for direct amide condensation. Reaction often requires removal of water (e.g., with molecular sieves). researchgate.net
ortho-Iodophenylboronic acidExhibits high catalytic activity, attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. nih.gov
Borate esters (e.g., B(OCH₂CF₃)₃)Effective for amidation, forming acyloxy boron intermediates (mixed anhydrides) to activate the carboxylic acid. researchgate.net
Diboronic acid anhydride (B1165640) (DBAA)Utilizes a multiboron B-O-B motif for effective electrophilic activation of the carboxylate. rsc.org

Reactions at the Trifluoromethyl-Substituted Carbon and Phenyl Moiety

The trifluoromethyl (CF₃) group is generally considered stable and unreactive under many conditions due to the strength of the C-F bonds. nih.gov Its high electronegativity significantly influences the properties of the adjacent molecule. While typically robust, the CF₃ group can undergo transformation under harsh conditions. For instance, trifluoromethyl-substituted arenes have been shown to react in the presence of Brønsted superacids, leading to the formation of electrophilic species like acylium cations. nih.gov This suggests that under extreme acidic conditions, the trifluoromethyl group of this compound could potentially be hydrolyzed.

The phenyl moiety of the molecule is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The substituent already present on the ring, the -(CH(CF₃)CH₂COOH) group, will direct incoming electrophiles. This alkyl group is generally considered an ortho-, para-director and an activating group. wikipedia.org However, the strongly electron-withdrawing trifluoromethyl group attached to the benzylic carbon will have a deactivating inductive effect on the ring, making substitution reactions slower than for benzene (B151609) itself. The interplay between the activating alkyl chain and the deactivating influence of the CF₃ group will determine the precise reactivity and regioselectivity of SEAr reactions. masterorganicchemistry.comyoutube.com

Mechanistic Investigations of Synthetic Transformations Involving this compound and Analogues

Elucidation of Reaction Kinetics and Rate-Determining Steps

For many nucleophilic acyl substitution reactions, the reaction rate is proportional to the concentrations of the reactants. masterorganicchemistry.com For example, kinetic studies on the reaction of hydrogen peroxide with aldehydes to form carboxylic acids showed that the decomposition of an intermediate peroxide was the rate-controlling step. dtic.mil

In the context of reactions involving this compound, we can infer from analogous systems:

Esterification/Hydrolysis: In acid-catalyzed esterification, the rate would likely depend on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The RDS is often the nucleophilic attack on the protonated carbonyl, or the collapse of the tetrahedral intermediate.

Boron-Catalyzed Amidation: Theoretical studies suggest the RDS is the cleavage of the C-O bond of the tetracoordinate acyl boronate intermediate. nih.gov

Decarboxylative Trifluoromethylation: In some radical trifluoromethylation reactions of aliphatic carboxylic acids, the reduction step involving the activated ester is not the rate-determining step. researchgate.netacs.org

Reaction Type (Analogue)Observed KineticsProposed Rate-Determining Step (RDS)Reference
Acid-catalyzed ester hydrolysisFirst-order in ester and acid catalystAttack of water on the protonated ester or breakdown of the tetrahedral intermediate ucoz.com
Base-catalyzed ester hydrolysis (Saponification)Typically second-order; first-order in both ester and baseNucleophilic attack of hydroxide (B78521) on the ester carbonyl ucoz.com
Arylboronic acid-catalyzed amidationDependent on concentrations of acid, amine, and catalystCleavage of the C-O bond of the tetracoordinate acyl boronate intermediate nih.gov
Oxidation of 4-oxo-4-phenyl butanoic acidFirst-order in oxidant, substrate, and H⁺Decomposition of an intermediate complex

Role of General Acid-Base Catalysis in Reaction Pathways

General acid and base catalysis are fundamental mechanisms that accelerate reactions by stabilizing transition states without generating highly unstable, charged intermediates. semanticscholar.org

General Acid Catalysis: A general acid donates a proton to an atom, such as the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile. In ester hydrolysis, a general acid can also protonate the alkoxy leaving group, making it a better leaving group (a neutral alcohol molecule). chemistrysteps.com

General Base Catalysis: A general base accepts a proton, which can serve to activate a weak nucleophile. For instance, in the hydrolysis of an ester, a general base can deprotonate a water molecule, increasing its nucleophilicity and facilitating its attack on the carbonyl carbon. semanticscholar.orgchemistrysteps.com

For reactions of this compound, these principles are highly relevant. During esterification, the strong mineral acid catalyst acts as a specific acid catalyst, but in biological systems or with other catalysts, general acid-base catalysis would be the operative mechanism. slideshare.net In amidation, the amine can act as a nucleophile, but also potentially as a base. In boron-catalyzed processes, the catalyst itself and the reactants can participate in proton transfers that facilitate the key bond-forming and bond-breaking steps.

Reactivity and Reaction Mechanisms of 4,4,4 Trifluoro 3 Phenylbutanoic Acid

Characterization of Proposed Intermediates and Transition States

The elucidation of a reaction mechanism hinges on the successful identification and characterization of transient species, namely intermediates and transition states. While specific experimental studies detailing the intermediates and transition states in reactions of 4,4,4-Trifluoro-3-phenylbutanoic acid are not extensively documented in publicly available literature, the characterization of such species in analogous organofluorine compounds is well-established. This is typically achieved through a powerful combination of computational modeling and experimental spectroscopy. numberanalytics.com

Computational Approaches: Unveiling Transient Geometries and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for mapping the potential energy surface of a reaction. nih.gov These calculations provide invaluable insights into the geometries, energies, and vibrational frequencies of reactants, intermediates, transition states, and products. nih.govrsc.org For a hypothetical reaction involving this compound, DFT could be employed to compare different possible pathways, such as concerted versus stepwise mechanisms. acs.org

The primary outputs from these computational studies include:

Optimized Geometries: The three-dimensional arrangements of atoms for intermediates and transition states are calculated. Transition states are identified as first-order saddle points on the potential energy surface, possessing a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Activation Energies (ΔE‡): The energy barrier that must be overcome for a reaction to proceed is calculated as the difference in energy between the transition state and the reactants. This is crucial for predicting reaction rates. rsc.org

For instance, in studying a potential decarboxylation or a C-F bond activation reaction, computational models would be built to locate the specific transition state structures. The calculated energy barriers for different proposed mechanisms would help determine the most likely pathway. acs.org

Table 1: Illustrative Calculated Energetic Data for a Hypothetical Reaction Pathway

This table is a generalized example of data obtained from DFT calculations for studying reaction mechanisms and does not represent experimental data for this compound.

SpeciesDescriptionRelative Energy (kcal/mol)Number of Imaginary Frequencies
R Reactants (this compound + Reagent)0.00
TS1 First Transition State+25.31
INT1 Reaction Intermediate+5.70
TS2 Second Transition State+18.91
P Products-15.20

Experimental Characterization: Spectroscopic and Kinetic Evidence

Experimental techniques are vital for validating computational predictions and providing tangible evidence for the existence of proposed intermediates. numberanalytics.com

Spectroscopic Identification: For reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. rsc.org Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift range allow for the detection and quantification of various fluorine-containing species in a reaction mixture. nih.govnih.gov The appearance and disappearance of new signals in the ¹⁹F NMR spectrum over time can signify the formation and consumption of intermediates. rsc.orgnih.gov Other spectroscopic methods like proton (¹H) and carbon (¹³C) NMR, as well as Infrared (IR) and UV-Vis spectroscopy, are also used to monitor changes in the molecular structure and identify functional groups of transient species. numberanalytics.com

Kinetic Studies: Monitoring the reaction rate under various conditions (e.g., temperature, concentration of reactants, solvent polarity) can provide crucial insights that support a proposed mechanism. For example, determining the order of the reaction with respect to each reactant helps to define the molecularity of the rate-determining step, which involves the highest-energy transition state.

Table 2: Representative ¹⁹F NMR Chemical Shifts for Characterizing Reaction Species

This table provides hypothetical ¹⁹F NMR data to illustrate how different fluorine environments, which could be present in reactants, intermediates, or products of a reaction involving this compound, would be distinguished.

Compound/Intermediate TypeFluorine EnvironmentRepresentative Chemical Shift (ppm)
Starting MaterialAr-CH(CF₃)-~ -65 to -75
Potential Intermediate 1Defluorinated vinylidene (Ar-C=CF₂)~ -80 to -90
Potential Intermediate 2Fluoride Ion (F⁻)~ -120
ProductAromatic-CF₃~ -60 to -63

By integrating the detailed energetic and structural information from DFT calculations with observational data from spectroscopic and kinetic experiments, a comprehensive and well-supported picture of the reaction mechanism, including the nature of its intermediates and transition states, can be constructed.

Stereochemical Control and Applications As Chiral Building Blocks

Methodologies for Achieving and Assessing Enantiomeric Purity

Achieving high enantiomeric purity of 4,4,4-Trifluoro-3-phenylbutanoic acid and its derivatives is a critical step for its use in stereoselective synthesis. Various strategies have been developed for this purpose, ranging from asymmetric synthesis to chiral resolution. The assessment of enantiomeric excess (ee) is then performed using precise analytical techniques.

Methodologies for Achieving Enantiopurity:

Asymmetric Hydrogenation: One prominent method involves the enantioselective palladium-catalyzed hydrogenation of precursor molecules like β-fluoroalkyl β-amino acrylic acid derivatives. This approach can yield the corresponding chiral β-fluoroalkyl β-amino acid derivatives with excellent enantioselectivities, often exceeding 90% ee. dicp.ac.cn

Chiral Auxiliaries: The use of chiral auxiliaries is a classic strategy. An achiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed under the stereochemical control of the auxiliary, which is later removed to yield the enantiomerically enriched product. dicp.ac.cn

Kinetic Resolution: Enzymes can be employed for the kinetic resolution of racemic mixtures. For instance, enzymatic hydrolysis can selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. nih.gov

Methods for Assessing Enantiomeric Purity: The determination of enantiomeric purity is a crucial analytical task in characterizing nonracemic chiral compounds. thieme-connect.de The primary methods rely on distinguishing between enantiomers by converting them into diastereomers or by using a chiral environment. thieme-connect.delibretexts.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers and quantifying their ratio. libretexts.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). libretexts.orglibretexts.org

Chiral Derivatizing Agents: The analyte is reacted with an enantiomerically pure chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. usm.eduspringernature.com These diastereomers have distinct NMR spectra, and the ratio of their corresponding signals can be integrated to determine the enantiomeric excess. libretexts.orgusm.edu

Chiral Solvating Agents: In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes, which can lead to observable differences in their chemical shifts in the NMR spectrum. libretexts.org

TechniquePrincipleApplication Example
Chiral HPLC/GCDifferential interaction with a chiral stationary phase leads to separation of enantiomers. libretexts.orgBaseline separation of the two enantiomers of a derivatized amino acid to calculate enantiomeric excess (ee).
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)Conversion of enantiomers into diastereomers, which have distinct NMR signals that can be integrated. libretexts.orgusm.eduReacting the chiral acid with (R)- and (S)-Mosher's acid chlorides and comparing the 1H or 19F NMR spectra of the resulting diastereomeric esters. nih.gov
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes in a chiral solvent, causing chemical shift non-equivalence for the enantiomers. libretexts.orgResolving signals of enantiomers in the presence of a chiral lanthanide shift reagent.

Determination of Absolute Stereochemistry through Advanced Analytical Techniques

Once an enantiomerically pure or enriched sample is obtained, determining its absolute configuration (i.e., whether it is the R or S enantiomer) is essential. This is accomplished using advanced analytical methods that can probe the three-dimensional arrangement of atoms.

X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. It involves growing a single crystal of the enantiomerically pure compound (or a suitable derivative) and analyzing the diffraction pattern of X-rays passing through it. This analysis provides a detailed three-dimensional map of the electron density, allowing for the unambiguous assignment of the absolute configuration. dicp.ac.cn For instance, the absolute configuration of a hydrogenation product leading to a β-fluoroalkyl β-amino acid derivative was unequivocally determined by X-ray diffraction analysis of a crystal grown from n-hexane. dicp.ac.cn

Mosher's Method (NMR Spectroscopy): This widely used NMR technique involves derivatizing the chiral compound with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comnih.gov The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. By comparing the chemical shifts of protons near the stereocenter in the two diastereomers, a model can be constructed to deduce the absolute configuration of the original molecule. springernature.comnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be determined.

TechniquePrincipleKey Advantage
X-Ray CrystallographyAnalysis of X-ray diffraction from a single crystal provides a direct 3D structure. dicp.ac.cnProvides unambiguous determination of absolute configuration.
Mosher's Method (NMR)Comparative 1H NMR analysis of diastereomeric esters formed with (R)- and (S)-MTPA. springernature.comnih.govDoes not require crystallization; can be performed on small sample quantities in solution.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of circularly polarized infrared light, which is compared to theoretical calculations.Applicable to a wide range of chiral molecules in solution, without the need for derivatization.

Utility of this compound in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials to build complex chiral molecules. wikipedia.orgbuchler-gmbh.com This approach efficiently transfers the existing stereochemistry of the starting material to the final product. wikipedia.org Enantiomerically pure this compound, once synthesized, becomes a valuable component of the synthetic chemist's "chiral pool," serving as a versatile chiral building block for constructing more elaborate structures.

Chiral β-fluoroalkyl β-amino acids are of significant interest as they are key components in many pharmaceuticals and biologically active compounds. dicp.ac.cnnih.gov The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity. dicp.ac.cn Enantiopure this compound is an ideal precursor for these molecules. The synthesis typically involves the stereospecific introduction of an amino group at the β-position (C3) while retaining the original stereochemistry. A common method to achieve this is through a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid, which proceeds with retention of configuration. This provides a direct and efficient route to optically pure β-amino acid derivatives that are difficult to synthesize by other means. dicp.ac.cnnih.gov

The stereocenter and the functional groups of this compound allow for its integration into larger, more complex molecules through various stereoselective transformations. The carboxylic acid can be activated and coupled with other chiral molecules, while the phenyl and trifluoromethyl groups can direct subsequent reactions. For example, the chiral acid can be reduced to the corresponding alcohol, which can then participate in ether or ester linkages. The established stereocenter can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselection. This makes it a valuable building block for the total synthesis of natural products and their fluorinated analogs. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. utoronto.ca Fluorinated amino acids are particularly valuable in this context. researchgate.net The β-amino acid derived from this compound can be incorporated into peptide sequences to create novel peptidomimetic scaffolds. nih.gov The trifluoromethyl group can introduce conformational constraints and engage in unique non-covalent interactions (e.g., with aromatic rings), potentially leading to higher binding affinity and selectivity for biological targets like enzymes or receptors. nih.govnih.gov The synthesis involves standard peptide coupling protocols, allowing the fluorinated β-amino acid to be inserted at specific positions within a peptide chain to modulate its structure and activity. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 4,4,4 Trifluoro 3 Phenylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4,4,4-Trifluoro-3-phenylbutanoic acid. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework, connectivity, and the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum shows characteristic signals for the phenyl, methylene (B1212753) (CH₂), and methine (CH) protons. The signals are often complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. mdpi.com

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Methylene (CH₂)2.9–3.1Multiplet (m)
Methine (CH)3.85Multiplet (m)
Phenyl (C₆H₅)~7.3Multiplet (m)
Data recorded in CDCl₃ at 400 MHz. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The trifluoromethyl (CF₃) group significantly influences the spectrum, causing the adjacent carbon signal to appear as a quartet due to one-bond carbon-fluorine (¹JCF) coupling. While a fully assigned spectrum for the target compound is not widely published, the expected resonances would confirm the presence of the carboxylic acid, aliphatic, phenyl, and CF₃ carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and valuable tool. It would typically show a single primary resonance for the three equivalent fluorine atoms of the CF₃ group. The coupling of these fluorine atoms to the adjacent methine proton would be observable in either the ¹H or ¹⁹F spectrum, providing definitive evidence of their connectivity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for analyzing this non-volatile carboxylic acid. Chiral HPLC, utilizing a chiral stationary phase (CSP), is specifically employed to resolve the (R) and (S) enantiomers. This separation is crucial in asymmetric synthesis research, allowing for the precise determination of the enantiomeric excess of the product. Research has demonstrated successful separation using a polysaccharide-based chiral column. mdpi.comnih.gov

Parameter Condition
Column Chiralpak AS-H (250 × 4.6 mm, 5 μm)
Mobile Phase Hexane (with 0.1% TFA) / Isopropyl alcohol (90:10)
Flow Rate 0.6 mL/min
Retention Time (S)-enantiomer 8.22 min
Retention Time (R)-enantiomer 9.12 min
Data from a study on the enzymatic deracemization of fluorinated arylcarboxylic acids. mdpi.com

Gas Chromatography (GC): Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. researchgate.net Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. researchgate.netnih.gov Common derivatization agents include diazomethane (B1218177) or alkyl chloroformates, which transform the acid into its corresponding methyl or other alkyl ester, enabling robust analysis by GC, often coupled with a mass spectrometer (GC-MS). researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of approximately 218.17 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be observed at m/z 218. The fragmentation pattern is dictated by the functional groups present. For carboxylic acids, characteristic losses of hydroxyl (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu) are common. libretexts.org The presence of the stable phenyl group and the trifluoromethyl group also leads to characteristic fragments.

Plausible Fragment Ion m/z Value Corresponding Neutral Loss
[C₁₀H₉F₃O₂]⁺˙ (Molecular Ion)218-
[C₁₀H₈F₃O]⁺201H₂O (17 amu)
[C₉H₉F₃]⁺˙173COOH (45 amu)
[C₈H₈F₃]⁺159CH₂COOH (59 amu)
[C₁₀H₉O₂]⁺149CF₃ (69 amu)
[C₆H₅]⁺77C₄H₄F₃O₂ (141 amu)

X-ray Crystallography for Solid-State Structural Analysis (for related compounds)

Analysis of this related structure reveals that molecules are linked by strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming chains. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding, which is a characteristic packing feature of carboxylic acids.

Parameter (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid
Chemical Formula C₁₀H₇F₃O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a (Å) 11.4093 (9)
Unit Cell b (Å) 5.7749 (4)
Unit Cell c (Å) 14.7469 (8)
Unit Cell β (°) 96.300 (6)
Key Structural Feature O—H⋯O hydrogen bonds link molecules into chains. nih.gov
Crystallographic data for a related compound. nih.gov

Computational and Theoretical Studies Relevant to 4,4,4 Trifluoro 3 Phenylbutanoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) (for related fluorinated systems)

While specific DFT studies on 4,4,4-Trifluoro-3-phenylbutanoic acid are not extensively documented in publicly available literature, a wealth of research on analogous fluorinated carboxylic acids provides a strong predictive framework. Quantum chemical calculations, especially using Density Functional Theory (DFT), are routinely employed to evaluate the geometric and electronic properties of organic molecules, aiding in the understanding of novel chemical reactions and mechanistic pathways. biointerfaceresearch.com

DFT studies on perfluoroalkyl carboxylic acids (PFCAs), for instance, have been conducted to determine properties like acidity (pKa). researchgate.netepa.govresearchgate.net These calculations often involve various levels of theory (such as B3LYP) and basis sets (e.g., 6-31+G(d)) to model the molecule in different environments, such as in the gas phase or in a solvent like water. biointerfaceresearch.comresearchgate.net For PFCAs, DFT calculations have shown that the strong electron-withdrawing nature of the fluoroalkyl chain significantly influences the electronic character of the carboxylic acid headgroup, leading to a substantial increase in acidity compared to their non-fluorinated counterparts. researchgate.netepa.govresearchgate.net

In a study on perfluorooctanoic acid (PFOA), DFT calculations coupled with a thermodynamic cycle approach predicted a pKa value near 0, which is consistent with experimental evidence. researchgate.netepa.govresearchgate.net This research highlighted that the increasing length of the perfluoroalkyl chain does not significantly alter the pKa, as the electronic influence on the carboxyl group remains relatively constant beyond the first few carbons. researchgate.netepa.gov For this compound, similar DFT calculations would be expected to show a lowered pKa compared to 3-phenylbutanoic acid, due to the powerful inductive effect of the CF3 group.

Furthermore, DFT is used to calculate and predict various spectroscopic data. For example, studies have successfully predicted 19F NMR chemical shifts for numerous linear and branched isomers of perfluorinated carboxylic acids, which are crucial for their identification and characterization. acs.org Frontier molecular orbital calculations (HOMO-LUMO) are also a staple of DFT studies, providing insights into the reactivity and intramolecular charge transfer possibilities within the molecule. biointerfaceresearch.comresearchgate.net

Table 1: Representative Quantum Chemical Methods Used in Studies of Fluorinated Carboxylic Acids

Method/Theory Level Application Reference
DFT (B3LYP/6-31+G(d)) Geometry optimization, electronic properties (HOMO-LUMO), NBO analysis biointerfaceresearch.com
Ab initio (CBS-Q//B3) pKa prediction for perfluoroalkyl carboxylic acids researchgate.net
DFT with Solvation Models Calculating properties in solution (e.g., pKa in water) researchgate.net

Molecular Modeling of Fluorine’s Influence on Conformational Properties and Reactivity

The introduction of fluorine, particularly a trifluoromethyl group, has profound stereoelectronic effects that significantly influence molecular conformation and, consequently, reactivity. Molecular modeling and conformational analysis are critical to understanding these effects. The C-F bond is highly polarized and strong, leading to distinct dipole-dipole interactions and hyperconjugative effects that can stabilize or destabilize certain conformers. nih.gov

For molecules containing a flexible alkyl chain, such as the butanoic acid moiety in this compound, the presence of the bulky and electronegative CF3 group imposes significant conformational constraints. A computational analysis of the closely related 3,5-bistrifluoromethylhydrocinnamic acid revealed that the propanoic acid side chain adopts a bent, or gauche, conformation. mdpi.com This is in contrast to many other 3-phenylpropanoic acid structures, which typically exhibit a more linear, trans conformation in the alkyl chain. mdpi.com DFT calculations suggested that the strong electron-withdrawing character of the two CF3 groups increases the population of gauche conformers, indicating that the substituent's electronic effect plays a role in determining the solid-state conformation. mdpi.com A similar effect would be anticipated for this compound, where the CF3 group would influence the dihedral angles of the butanoic acid backbone.

These conformational preferences are not merely structural curiosities; they directly impact the molecule's physical properties and biological interactions. nih.govresearchgate.net For instance, the specific spatial arrangement of the phenyl ring, carboxylic acid, and trifluoromethyl group will dictate how the molecule can fit into an enzyme's active site or interact with a biological receptor. Fluorine substitution is known to influence properties like lipophilicity and the pKa of nearby functional groups, which are critical parameters in medicinal chemistry. nih.gov The gauche effect, where fluorine prefers a gauche position relative to an adjacent electronegative atom or group, is a well-documented phenomenon that reinforces specific conformations in fluorinated molecules. nih.gov

Table 2: Key Conformational Effects Influenced by Fluorine Substitution

Effect Description Relevance to this compound
Inductive Effect The high electronegativity of fluorine withdraws electron density, influencing acidity and bond polarity. Increases the acidity of the carboxylic acid group.
Steric Hindrance The CF3 group is bulkier than a CH3 group, restricting rotation around single bonds. Influences the preferred rotational conformers around the C3-C4 bond.
Gauche Effect A tendency for fluorine to adopt a gauche conformation relative to other electronegative groups. May stabilize specific bent conformations of the butanoic acid chain.

| Hyperconjugation | Interaction of the C-F σ* antibonding orbital with adjacent σ bonds can influence stability. | Can affect the stability of certain rotamers. |

Mechanistic Simulations of Synthetic and Transformational Pathways

Computational studies are invaluable for elucidating the mechanisms of chemical reactions, including those used to synthesize or modify compounds like this compound. DFT calculations can map out entire reaction energy pathways, identifying transition states, intermediates, and activation energies. montclair.edu

For example, the synthesis of trifluoromethylated compounds often involves complex reaction mechanisms. Mechanistic simulations of the trifluoromethylation of boronic acids using copper catalysts have been performed to understand the elementary steps of the reaction, such as CF3 addition, transmetalation, and reductive elimination. montclair.edu These studies found that the reaction pathway was thermodynamically favorable and identified key transition states. montclair.edu Similarly, ab initio and DFT calculations have been used to investigate the mechanism of trifluoromethylation using electrophilic "CF3+" sources like Umemoto's reagent, concluding that the reaction proceeds via a backside attack mechanism. rsc.org

Furthermore, computational studies can explore potential transformations of the final molecule. A study on the degradation of PFCAs used DFT calculations to support a mechanism involving the homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group. researchgate.net Such simulations can predict the most likely sites of metabolic attack or environmental degradation. For this compound, theoretical calculations could probe the stability of the C-CF3 bond versus other bonds in the molecule under various reactive conditions.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,5-bistrifluoromethylhydrocinnamic acid
3-phenylbutanoic acid
Perfluorooctanoic acid (PFOA)
Cinnamic acid

Emerging Research Directions and Future Academic Impact

Innovations in Green and Sustainable Synthetic Methodologies for Fluorinated Amino Acids

The synthesis of fluorinated compounds, including fluorinated amino acids and their precursors, has traditionally relied on methods that can be hazardous and environmentally taxing. google.com Consequently, a major thrust in current research is the development of greener and more sustainable synthetic routes. These innovative approaches aim to reduce waste, minimize the use of toxic reagents, and improve energy efficiency.

One promising area is the use of photocatalysis, which employs visible light to drive chemical reactions under mild conditions. nih.gov This technique avoids the need for harsh reagents and high temperatures often associated with conventional fluorination methods. For instance, photocatalytic strategies are being explored for the decarboxylative trifluoromethylation of carboxylic acid derivatives, using trifluoroacetic acid as a cost-effective and low-toxicity source of the CF3 group. nih.gov Another key development is the adoption of more environmentally benign solvents. For example, the use of 2-MeTHF, a greener alternative to traditional organic solvents, has been shown to be effective in the synthesis of enantioenriched β-trifluoromethyl alcohols, which are valuable intermediates. euro-nootropics.com

Continuous flow chemistry is also emerging as a powerful tool for the sustainable production of fluorinated amino acids. scbt.com This technology allows for reactions to be carried out in a continuous stream, offering better control over reaction parameters, improved safety, and the potential for easier scale-up compared to batch processes. scbt.comnih.gov Flow synthesis can facilitate the handling of unstable intermediates and reduce reaction times, contributing to a more efficient and sustainable manufacturing process. scbt.com

The table below summarizes some of the key green and sustainable methodologies being explored for the synthesis of fluorinated organic compounds.

MethodologyKey AdvantagesExample Application Area
Photocatalysis Mild reaction conditions, avoids harsh reagents, energy-efficient.Decarboxylative trifluoromethylation. nih.gov
Green Solvents Reduced environmental impact, improved safety.Synthesis in solvents like 2-MeTHF. euro-nootropics.com
Flow Chemistry Enhanced safety, better process control, easier scalability.Continuous production of fluorinated amino acids. scbt.com
Biocatalysis High selectivity, mild aqueous conditions.Enzymatic C-F bond formation.

Exploration of Novel Catalytic Systems for Enantioselective Production

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of catalytic systems for the enantioselective synthesis of compounds like 4,4,4-Trifluoro-3-phenylbutanoic acid is of paramount importance. Research in this area is focused on creating highly efficient and selective catalysts that can produce the desired enantiomer in high yield and purity.

One significant area of advancement is the use of chiral phase-transfer catalysts. Novel catalysts derived from cinchona alkaloids have been successfully employed in the asymmetric synthesis of trifluoromethylated γ-amino acids. euro-nootropics.comresearchgate.net These catalysts facilitate the reaction between different phases (e.g., organic and aqueous), enabling stereocontrolled bond formation. euro-nootropics.com

Chiral Brønsted acids are another class of powerful catalysts for enantioselective transformations. chemscene.com For example, BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes (BPTMs) have demonstrated superior activity and enantioselectivity in reactions such as the Mukaiyama–Mannich reaction to produce chiral β-amino acid esters. chemscene.com The high acidity of these catalysts allows them to activate substrates effectively even at low catalyst loadings. chemscene.com

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. ucd.ie Chiral organocatalysts derived from natural sources like proline have been used for the enantioselective introduction of trifluoromethyl groups into organic molecules. ucd.ie These catalysts often operate under mild conditions and are less sensitive to air and moisture compared to many metal-based catalysts.

The table below highlights some of the novel catalytic systems being investigated for the enantioselective synthesis of chiral fluorinated compounds.

Catalytic SystemCatalyst TypeKey FeaturesPotential Application
Phase-Transfer Catalysis Cinchona Alkaloid DerivativesHigh chemo-, regio-, diastereo-, and enantioselectivity.Asymmetric synthesis of trifluoromethylated amino acids. euro-nootropics.comresearchgate.net
Brønsted Acid Catalysis BINOL-derived Phosphoryl Bis((trifluoromethyl)sulfonyl) Methanes (BPTMs)High acidity, excellent activity and enantioselectivity.Enantioselective synthesis of chiral β-amino acid esters. chemscene.com
Organocatalysis Proline DerivativesMetal-free, mild reaction conditions, high stereocontrol.Asymmetric γ-perfluoroalkylation of enals. ucd.ie
Metal Catalysis Copper(I)-Bis(phosphine) Dioxide ComplexesHigh enantioselectivity in C-C bond formation.Enantioselective α-arylation of ketones.

Advanced Applications of this compound in Chemical Biology and Material Sciences

The incorporation of trifluoromethyl groups can significantly modulate the biological and material properties of organic molecules. This compound, as a building block containing this important moiety, has considerable potential for advanced applications in chemical biology and material sciences.

In chemical biology, the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov A significant area of interest is the development of novel neurologically active agents. For example, fluorinated analogs of phenibut, a GABA-B receptor agonist, have shown enhanced potency. euro-nootropics.comresearchgate.net this compound could serve as a key precursor for the synthesis of such next-generation therapeutic candidates. euro-nootropics.com The fluorine atoms in such compounds can also serve as probes for ¹⁹F NMR spectroscopy, a powerful tool for studying protein structure, dynamics, and ligand binding in complex biological systems. Furthermore, the unique properties of fluorinated compounds are being exploited in the design of more stable and effective peptides and proteins.

In the field of material sciences, the introduction of fluorine can lead to materials with unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. While direct applications of this compound in materials are still emerging, it can be envisioned as a valuable monomer or additive in the synthesis of advanced fluorinated polymers. These polymers could find use in a variety of applications, from high-performance coatings and membranes to advanced electronic devices. The strong electronegativity of the trifluoromethyl group can influence the electronic properties of materials, making this compound a potential building block for novel organic electronic materials.

The table below outlines potential advanced applications of this compound.

FieldPotential ApplicationRationale
Chemical Biology Precursor for Neurologically Active CompoundsFluorination can enhance potency and metabolic stability of GABA receptor modulators. euro-nootropics.comresearchgate.net
¹⁹F NMR ProbesThe trifluoromethyl group provides a sensitive handle for NMR studies of biomolecular interactions.
Building Block for Fluorinated PeptidesIncorporation of fluorinated amino acid precursors can improve peptide stability and bioactivity.
Material Sciences Monomer for FluoropolymersIntroduction of the CF3 group can enhance thermal and chemical stability.
Component of Organic Electronic MaterialsThe electron-withdrawing nature of the CF3 group can tune the electronic properties of materials.

Q & A

Q. What are the common synthetic routes for 4,4,4-trifluoro-3-phenylbutanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation of 3-phenylbutenoic acid derivatives using CF₃ sources (e.g., Ruppert-Prakash reagent) under palladium catalysis can introduce the trifluoro group. Optimization includes:
  • Temperature : Reactions are often conducted at −78°C to 25°C to minimize side reactions.
  • Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.
  • Solvents : Anhydrous THF or DMF to enhance reagent stability.
    Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol or aqueous ethanol (1:1 v/v) to exploit solubility differences.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) for intermediates.
  • Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the carboxylic acid from aqueous layers .

Q. How can spectroscopic methods (NMR, IR) characterize structural features of this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Peaks near δ −60 to −70 ppm confirm CF₃ groups. Splitting patterns indicate proximity to the phenyl ring.
  • ¹H NMR : Protons on C3 (adjacent to phenyl) appear as a multiplet at δ 3.5–4.5 ppm.
  • IR : Strong C=O stretch at 1700–1750 cm⁻¹ and O-H (carboxylic acid) at 2500–3000 cm⁻¹ .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what analytical methods validate chiral purity?

  • Methodological Answer :
  • Chiral Resolution : Use (R)-1-phenylethylamine to form diastereomeric salts, which are separated via fractional crystallization .
  • Analytical Validation :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) at 1.0 mL/min.
  • Polarimetry : Measure specific rotation ([α]D) in ethanol; enantiomers show equal magnitude but opposite signs .

Q. How do steric and electronic effects of the trifluoromethyl and phenyl groups influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :
  • Steric Effects : The bulky CF₃ group reduces nucleophilic attack at the β-carbon.
  • Electronic Effects : Electron-withdrawing CF₃ increases electrophilicity of the carbonyl, accelerating reactions with amines or alcohols.
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2).
  • QSAR Studies : Correlate substituent effects (e.g., Hammett σ constants) with IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodological Answer :
  • Purity Assessment : Validate via HPLC (>98% purity) and elemental analysis.
  • Contextual Factors : Note differences in synthesis conditions (e.g., solvent traces, crystallization rates). For example, melting points for analogous compounds vary by 2–5°C depending on recrystallization solvents .

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